molecular formula C10H13NO2S B1402054 5-(Thiomorpholin-4-yl)benzene-1,3-diol CAS No. 1779120-96-5

5-(Thiomorpholin-4-yl)benzene-1,3-diol

Cat. No. B1402054
CAS RN: 1779120-96-5
M. Wt: 211.28 g/mol
InChI Key: GLRWXOVWJCSBQU-UHFFFAOYSA-N
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Description

5-(Thiomorpholin-4-yl)benzene-1,3-diol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that comprises of a thiomorpholine ring and a benzene ring with two hydroxyl groups in the para position. This compound is also known as TMBD and has a molecular formula of C9H11NO2S.

Mechanism of Action

The mechanism of action of 5-(Thiomorpholin-4-yl)benzene-1,3-diol is not fully understood. However, it has been suggested that the antitumor activity of TMBD may be due to its ability to induce apoptosis (programmed cell death) in cancer cells. TMBD has also been shown to inhibit the activity of several enzymes involved in inflammation and oxidative stress, which may contribute to its anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects:
Studies have shown that 5-(Thiomorpholin-4-yl)benzene-1,3-diol exhibits several biochemical and physiological effects. TMBD has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 5-(Thiomorpholin-4-yl)benzene-1,3-diol in lab experiments is its potent antitumor activity against several cancer cell lines. TMBD is also relatively easy to synthesize and has low toxicity, making it a suitable candidate for further research. However, one of the limitations of using TMBD is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for research on 5-(Thiomorpholin-4-yl)benzene-1,3-diol. One of the potential areas of research is to investigate the mechanism of action of TMBD in more detail, particularly its ability to induce apoptosis in cancer cells. Further studies could also focus on the development of TMBD derivatives with improved solubility and bioavailability. Additionally, research could be conducted to explore the potential of TMBD in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular diseases.

Scientific Research Applications

5-(Thiomorpholin-4-yl)benzene-1,3-diol has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of TMBD is in the field of medicinal chemistry. It has been found to exhibit potent antitumor activity against several cancer cell lines, including breast, colon, and lung cancer. TMBD has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.

properties

IUPAC Name

5-thiomorpholin-4-ylbenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c12-9-5-8(6-10(13)7-9)11-1-3-14-4-2-11/h5-7,12-13H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLRWXOVWJCSBQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=CC(=CC(=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Thiomorpholin-4-yl)benzene-1,3-diol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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